

N4-Acetyl-2'-deoxycytidine as a pyrimidine 2'-deoxyribonucleoside.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-Acetyl-2'-deoxycytidine**

Cat. No.: **B150700**

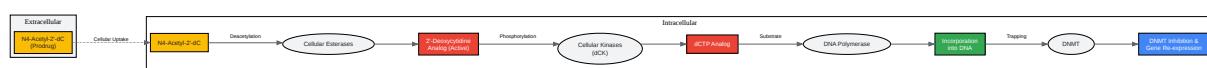
[Get Quote](#)

N4-Acetyl-2'-deoxycytidine: A Technical Guide for Researchers

Abstract: **N4-Acetyl-2'-deoxycytidine** (ac4dC) is a modified pyrimidine 2'-deoxyribonucleoside with significant potential in molecular biology, epigenetics, and drug development. As an analog of 2'-deoxycytidine, its primary role involves its incorporation into DNA, where it can modulate gene expression and cellular processes. The N4-acetyl group provides increased stability and serves as a protective group, making ac4dC a valuable prodrug for cytidine-based therapeutics, particularly inhibitors of DNA methyltransferase (DNMT). This document provides a comprehensive technical overview of **N4-Acetyl-2'-deoxycytidine**, including its chemical properties, biological mechanisms, synthesis and analysis protocols, and applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N4-Acetyl-2'-deoxycytidine is structurally similar to the natural nucleoside 2'-deoxycytidine, with the key difference being the acetylation of the exocyclic amine (N4) on the cytosine base. [1][2] This modification alters its chemical properties, influencing its stability and biological activity.


Property	Value	Source
IUPAC Name	N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide	[1]
Synonyms	N4-Ac-2'-dC, N-Acetyl-2'-deoxycytidine	[3] [4]
CAS Number	32909-05-0	[1] [5]
Molecular Formula	C11H15N3O5	[1] [5]
Molecular Weight	269.25 g/mol	[1] [5]
Appearance	White to off-white or faint yellow powder	[3]
Melting Point	154 - 161 °C	[3]
Storage	Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20 °C. Protect from light.	[2] [4]
Stability	The related ribonucleoside, N4-acetylcytidine, is known to hydrolyze to cytidine in aqueous solutions. Similar care should be taken with ac4dC.	[6]

Biological Role and Mechanism of Action

N4-Acetyl-2'-deoxycytidine functions primarily as a nucleoside analog and a prodrug, with significant implications in epigenetics and cancer therapy.[\[3\]](#) Its mechanism of action is multifaceted, involving metabolic activation and subsequent interaction with key cellular enzymes.

2.1 Prodrug Activation and DNA Incorporation

The N4-acetyl group can serve as a protective modification that is cleaved by intracellular enzymes, such as carboxylesterases, to release the active cytidine analog. This strategy is analogous to other nucleoside prodrugs like capecitabine.^[7] Once deacetylated, the resulting 2'-deoxycytidine analog is phosphorylated by cellular kinases to its triphosphate form (ac4dCTP). This nucleotide can then be recognized by DNA polymerases and incorporated into newly synthesized DNA strands.^{[3][8]}

[Click to download full resolution via product page](#)

Prodrug activation and mechanism of N4-Acetyl-2'-dC.

2.2 Inhibition of DNA Methyltransferase (DNMT)

A primary application of cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).^[9] When an analog like a derivative of 5-azacytidine is incorporated into DNA in place of cytosine, it can covalently trap DNMT enzymes that attempt to methylate the DNA.^[7] This trapping leads to the depletion of active DNMTs, resulting in passive DNA demethylation during subsequent rounds of replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, a key mechanism in anticancer therapy.^{[7][9]} N4-acetylation can be used to create a more stable prodrug of a DNMT inhibitor like decitabine (5-aza-2'-deoxycytidine).^[7]

2.3 Inhibition of DNA Synthesis

Some sources suggest that **N4-Acetyl-2'-deoxycytidine** may also act as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase.^{[5][10]} This enzyme is responsible for converting ribonucleotides to the deoxyribonucleotides required for DNA replication. By

blocking this crucial step, the compound can prevent DNA synthesis, leading to cell death.[\[5\]](#) [\[10\]](#) This mechanism contributes to its potential as an anticancer and antiviral agent.[\[3\]](#)[\[4\]](#)

Applications in Research and Drug Development

The unique properties of ac4dC make it a valuable molecule for both basic research and therapeutic applications.

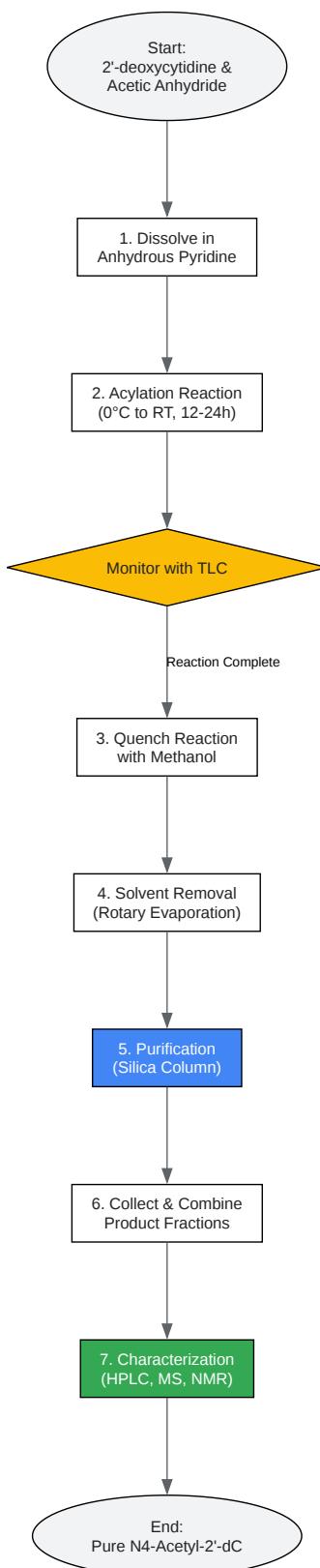
- **Epigenetic Research:** As a precursor to DNMT inhibitors, ac4dC is a tool for studying the effects of DNA methylation on gene expression and cellular differentiation.[\[3\]](#)
- **Anticancer Drug Development:** Its ability to induce DNA hypomethylation and inhibit DNA synthesis makes it a candidate for anticancer therapies, particularly for hematological malignancies.[\[4\]](#)[\[7\]](#) The N4-acetyl group can improve the stability and pharmacokinetic profile of cytidine analog drugs.
- **Antiviral Research:** Nucleoside analogs are a cornerstone of antiviral therapy. By interfering with DNA synthesis, ac4dC has potential applications in the development of treatments for viruses like HIV.[\[3\]](#)
- **Oligonucleotide Synthesis:** Protected forms of ac4dC, such as its phosphoramidite derivative, are used in the solid-phase synthesis of modified DNA oligonucleotides for applications in gene therapy and molecular diagnostics.[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following section details generalized protocols for the synthesis and analysis of **N4-Acetyl-2'-deoxycytidine**. These should be adapted and optimized based on specific laboratory conditions and equipment.

4.1 Protocol: Synthesis of **N4-Acetyl-2'-deoxycytidine**

This protocol is based on the general method of acylating 2'-deoxycytidine.


Materials:

- 2'-deoxycytidine

- Acetic anhydride
- Pyridine (anhydrous)
- Dimethylformamide (DMF, anhydrous)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

- **Dissolution:** Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- **Acylation:** Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess acetic anhydride.
- **Solvent Removal:** Remove the solvents under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography. Use a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the product.
- **Characterization:** Collect the fractions containing the desired product (as identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield **N4-Acetyl-2'-deoxycytidine** as a solid.
- **Validation:** Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of ac4dC.

4.2 Protocol: RP-HPLC Analysis of **N4-Acetyl-2'-deoxycytidine**

This protocol describes a general method for analyzing the purity of ac4dC using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation & Conditions:

- HPLC System: With UV-Vis Detector
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~260 nm
- Injection Volume: 10 μ L
- Column Temperature: 25 °C

Procedure:

- Standard Preparation: Prepare a stock solution of **N4-Acetyl-2'-deoxycytidine** standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.
- Sample Preparation: Dissolve the synthesized sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.22 μ m syringe filter before injection.
- Chromatographic Run: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Injection: Inject the prepared sample onto the column.

- Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30-35 min: 95% to 5% B
 - 35-40 min: 5% B (re-equilibration)
- Data Analysis: Record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to **N4-Acetyl-2'-deoxycytidine** relative to the total area of all peaks.

Conclusion

N4-Acetyl-2'-deoxycytidine is a versatile modified nucleoside with significant relevance in modern biomedical research. Its role as a stable prodrug for delivering active cytidine analogs makes it a compound of high interest for developing novel epigenetic, anticancer, and antiviral therapies. The methodologies for its synthesis and analysis are well-established, allowing for its application in a wide range of experimental contexts. Further research into its specific biological activities and pharmacokinetic properties will continue to uncover its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]
- 5. N4-Acetyl-2'-deoxycytidine | 32909-05-0 | NA08263 [biosynth.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 2'-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
- 11. bocsci.com [bocsci.com]
- 12. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N4-Acetyl-2'-deoxycytidine as a pyrimidine 2'-deoxyribonucleoside.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150700#n4-acetyl-2-deoxycytidine-as-a-pyrimidine-2-deoxyribonucleoside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com